An In-Depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to 5-Bromo-3,3-dimethylindolin-2-one: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 120902-45-6
This technical guide provides a comprehensive overview of 5-Bromo-3,3-dimethylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and explores its potential biological activities, with a focus on its emerging role as a scaffold for anticancer agents.
Core Properties and Data
5-Bromo-3,3-dimethylindolin-2-one is a brominated derivative of an indolinone core structure. The introduction of a bromine atom and two methyl groups to the indolinone scaffold significantly influences its chemical and biological characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-3,3-dimethylindolin-2-one is presented in the table below. While experimental data for some properties are limited, computational predictions provide valuable insights.
| Property | Value | Source |
| CAS Number | 120902-45-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₀BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 240.10 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK--[1] |
| logP | 2.6788 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Spectroscopic Data
Note: The following data is for 5-bromo-3-methyl-1H-indole and is provided for comparative purposes.
| Proton (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (NH) | ~8.1 | Broad Singlet |
| H-4 | 7.758 | Doublet |
| H-2 | 7.254 | Triplet |
| H-6 | 7.204 | Doublet of Doublets |
| H-7 | 7.147 | Doublet |
| H-3 | 6.470 | Triplet |
| Carbon (¹³C NMR) | Chemical Shift (δ, ppm) |
| C-7a | 134.96 |
| C-3a | 130.22 |
| C-2 | 124.76 |
| C-6 | 122.95 |
| C-4 | 121.64 |
| C-5 | 112.50 |
| C-7 | 111.60 |
| C-3 | 111.52 |
| CH₃ | 9.64 |
Synthesis and Experimental Protocols
The synthesis of 5-bromoindole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for 5-Bromo-3,3-dimethylindolin-2-one is not extensively published, a general method can be extrapolated from the synthesis of similar compounds. A plausible synthetic route would involve the bromination of 3,3-dimethylindolin-2-one.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoindole derivative, which can be adapted for 5-Bromo-3,3-dimethylindolin-2-one.
Caption: Generalized workflow for the synthesis of 5-Bromo-3,3-dimethylindolin-2-one.
Biological Activity and Therapeutic Potential
Derivatives of the bromoindole scaffold have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents. The core structure of 5-Bromo-3,3-dimethylindolin-2-one makes it a promising candidate for further investigation and development in this area.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of bromo-substituted indolinones. These compounds often exert their effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. While specific IC₅₀ values for 5-Bromo-3,3-dimethylindolin-2-one are not yet widely reported, related compounds have shown significant activity against various cancer cell lines. For instance, certain 5-bromo-7-azaindolin-2-one derivatives have exhibited potent antitumor activity, with some compounds being more potent than the established drug Sunitinib against cell lines such as HepG2, A549, and Skov-3.[2][3]
Inhibition of Signaling Pathways
A primary mechanism of action for many indolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are key regulators of angiogenesis and cell proliferation, respectively, and their dysregulation is a hallmark of many cancers.
The following diagrams illustrate the general signaling pathways of VEGFR-2 and EGFR and the proposed inhibitory action of bromoindole derivatives.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Caption: Proposed inhibition of the EGFR signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of 5-Bromo-3,3-dimethylindolin-2-one, standardized in vitro assays are essential. The following sections provide detailed methodologies for common assays used in cancer drug discovery.
Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of 5-Bromo-3,3-dimethylindolin-2-one on cancer cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
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Cancer cell lines (e.g., MCF-7, A549, HepG2)
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Complete cell culture medium
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5-Bromo-3,3-dimethylindolin-2-one (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 5-Bromo-3,3-dimethylindolin-2-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of 5-Bromo-3,3-dimethylindolin-2-one against specific kinases like VEGFR-2 or EGFR.
Objective: To determine the concentration of the compound that inhibits the activity of a target kinase by 50% (IC₅₀).
Materials:
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Recombinant human VEGFR-2 or EGFR kinase
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Kinase-specific substrate (e.g., a synthetic peptide)
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ATP (Adenosine triphosphate)
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Kinase assay buffer
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5-Bromo-3,3-dimethylindolin-2-one (dissolved in DMSO)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Luminometer
Procedure:
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Compound Preparation: Prepare serial dilutions of 5-Bromo-3,3-dimethylindolin-2-one in the kinase assay buffer.
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Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
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Initiation of Reaction: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
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Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
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Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC₅₀ value by plotting inhibition against compound concentration.
Conclusion
5-Bromo-3,3-dimethylindolin-2-one represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features suggest a potential for inhibiting key signaling pathways involved in cancer progression. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
